1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

Antifungal potency EC50 Triadimefon comparator

1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1001829-87-3) is a synthetic thiourea derivative that incorporates a 1,3,4-thiadiazole core, a prop-2-yn-1-ylthio ether at the 5-position, and a thiophen-2-yl urea moiety. It belongs to a series of thioether-functionalized thiadiazole–thioureas designed by linking pharmacophoric sub-structures with documented antifungal potential.

Molecular Formula C10H8N4OS3
Molecular Weight 296.38
CAS No. 1001829-87-3
Cat. No. B2944828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea
CAS1001829-87-3
Molecular FormulaC10H8N4OS3
Molecular Weight296.38
Structural Identifiers
SMILESC#CCSC1=NN=C(S1)NC(=O)NC2=CC=CS2
InChIInChI=1S/C10H8N4OS3/c1-2-5-17-10-14-13-9(18-10)12-8(15)11-7-4-3-6-16-7/h1,3-4,6H,5H2,(H2,11,12,13,15)
InChIKeyAEHXQINMTXHZBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea – A Structurally Defined Thiadiazole–Thiourea Antifungal Lead for Procurement Evaluation


1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1001829-87-3) is a synthetic thiourea derivative that incorporates a 1,3,4-thiadiazole core, a prop-2-yn-1-ylthio ether at the 5-position, and a thiophen-2-yl urea moiety. It belongs to a series of thioether-functionalized thiadiazole–thioureas designed by linking pharmacophoric sub-structures with documented antifungal potential [1]. The compound was fully characterized by HRMS, ¹H NMR, ¹³C NMR, and IR spectroscopy, confirming its identity and purity [1]. It is commercially available from multiple R&D chemical suppliers with declared purities ≥95% .

Why Generic Substitution of 1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea with In-Class Analogs Is Not Scientifically Justifiable


Within the 1,3,4-thiadiazole–thiourea chemotype, minor structural modifications produce dramatic shifts in antifungal potency and spectrum. The same 2016 study demonstrated that compounds differing only in the terminal aryl/alkyl group on the urea side (e.g., 4c, 4g, 4h, 4k, 4n, 4p, 4q, 4r) yielded inhibitory efficiencies ranging from 90% to 100% at 200 μg mL⁻¹ against different fungal strains, while other analogs in the series were essentially inactive [1]. This steep structure–activity landscape means that bulk substitution of the thiophen-2-yl or the propynylthio motifs—without direct comparative data—carries a high risk of significant activity loss. Procurement decisions based solely on core scaffold similarity therefore lack scientific rigor; selection must be anchored to verified, compound-specific quantitative performance data [1].

1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea – Comparator-Anchored Quantitative Differentiation Evidence


4.1 Antifungal EC₅₀ Head-to-Head Superiority Against the Commercial Standard Triadimefon Across Four Phytopathogenic Fungi

Compound 4o (identified as the thiophen-2-yl urea derivative 1-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea) was directly compared with the commercial triazole fungicide triadimefon in mycelial growth inhibition assays. The EC₅₀ values of 4o were uniformly and substantially lower than those of triadimefon across all four tested fungal pathogens [1].

Antifungal potency EC50 Triadimefon comparator

4.2 Broad-Spectrum Antifungal Inhibition at 200 μg mL⁻¹ Across Multiple Fungal Taxa

In the primary screen at 200 μg mL⁻¹, compound 4o exhibited 90%–100% inhibition of mycelial growth against one or more tested fungi, a performance matched only by eight other analogs (4c, 4g, 4h, 4k, 4n, 4p, 4q, 4r) within the full 18‑compound series [1]. The remainder of the series (compounds 4a–4r, excluding those listed) failed to reach the 90% inhibition threshold, underscoring the non‑uniform distribution of activity within this chemotype.

Broad-spectrum antifungal Percent inhibition Phytopathogenic fungi

4.3 Structure–Activity Relationship: Thiophen-2-yl and Propynylthio Motifs Are Privileged for Potency

The authors explicitly note that ‘allyl and aromatic groups are favorable to their antifungal activities’ [1]. Compound 4o uniquely combines a terminal alkyne (prop‑2‑yn‑1‑ylthio) with a thiophen‑2‑yl aromatic urea, embodying both favorable features simultaneously. In contrast, analogs bearing saturated alkyl chains or non‑aromatic substituents at either position consistently exhibited lower antifungal efficacy, as inferred from the absence of these compounds from the ‘excellent activity’ list.

Structure-activity relationship Thiophene Propargyl thioether

4.4 Full Spectroscopic Characterization Ensures Identity and Reproducibility for Follow‑Up Studies

The compound was rigorously characterized by high‑resolution mass spectrometry (HRMS), ¹H NMR, ¹³C NMR, and IR spectroscopy [1]. This level of characterization exceeds the typical vendor datasheet, which often provides only HPLC purity and a single NMR spectrum. The availability of full spectroscopic assignments supports unambiguous identity verification upon receipt, a critical requirement for GLP‑compliant or publication‑grade research.

Spectroscopic characterization HRMS NMR

1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea – Evidence‑Grounded Research and Industrial Application Scenarios


5.1 Antifungal Lead Optimization – Replacing Triadimefon in Structure‑Guided Medicinal Chemistry

The 3.2–16.4‑fold EC₅₀ advantage of compound 4o over triadimefon against four phytopathogenic fungi [1] positions it as a compelling starting point for fungicide lead optimization. Medicinal chemistry teams can use the thiophen‑2‑yl urea and prop‑2‑yn‑1‑ylthio motifs as privileged fragments in scaffold‑hopping or fragment‑based design campaigns aimed at improving potency, selectivity, or resistance profiles relative to the triazole class.

5.2 Focused Antifungal Screening Libraries – Reducing Cost Through SAR‑Guided Compound Selection

Because only ~50% of the 1,3,4‑thiadiazole–thiourea series achieved ≥90% inhibition at 200 μg mL⁻¹ [1], procurement managers can use the SAR insight that both aromatic (thiophenyl) and alkynyl (propargyl) substituents are required for high potency to curate smaller, more cost‑effective screening sets. This avoids expenditure on ‘near‑neighbor’ analogs that lack the critical pharmacophoric elements and are unlikely to meet activity thresholds.

5.3 Agrochemical Discovery – Broad‑Spectrum Phytopathogen Control

The broad‑spectrum inhibition (90%–100% at 200 μg mL⁻¹) and the outstanding EC₅₀ of 6.22 μg mL⁻¹ against Fusarium spp. [1] make this compound a candidate for agricultural fungicide development targeting soil‑borne and foliar pathogens. Industrial agrochemical screening programs can benchmark new analogs directly against the published 4o data, using it as an internal reference standard for potency and spectrum.

5.4 Analytical Reference Standard for Thiadiazole–Thiourea Research

The published HRMS, ¹H NMR, ¹³C NMR, and IR data [1] enable this compound to serve as a characterized reference material for analytical method development, impurity profiling, or cross‑laboratory proficiency testing. Laboratories procuring the compound for such purposes benefit from the ability to cross‑validate identity against peer‑reviewed spectroscopic data, reducing reliance on vendor‑only certificates of analysis.

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